![molecular formula C18H19N3O2S B2876427 N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 921845-02-5](/img/structure/B2876427.png)
N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolin-2-one derivatives are a class of compounds that have been synthesized and studied for their bioactive properties . They have been designed as acetylcholine esterase (AChE) inhibitors, which are used clinically to treat Alzheimer’s disease (AD) .
Synthesis Analysis
The synthesis of similar compounds often involves the incorporation of different moieties into the indolin-2-one structure . For example, one study reported the synthesis of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically characterized by their melting point, yield, and IR spectra .Applications De Recherche Scientifique
Alzheimer’s Disease (AD) Treatment
This compound has been designed as an analog of donepezil, a known acetylcholine esterase (AChE) inhibitor used clinically to treat AD. The structural feature of this compound suggests its potential in inhibiting AChE, which could help manage symptoms of AD by preventing the breakdown of acetylcholine, a neurotransmitter associated with memory and cognition .
Anticancer Activity
In the search for novel anticancer molecules, derivatives of this compound have shown strong cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancers. One derivative, in particular, exhibited IC50 values lower than adriamycin, a positive control, indicating its promise as a potent anticancer agent .
Free Radical Scavenging
Although most derivatives of this compound displayed weak scavenging activity in the DPPH free radical-scavenging assay, the potential for antioxidant activity exists. This could be relevant in the context of oxidative stress-related diseases and aging .
Neurodegenerative Disease Research
Given its potential role in AD treatment, this compound could also be used in broader neurodegenerative disease research. It may help in understanding the role of neurotransmitters and enzymes like AChE in neurodegenerative processes .
Enzyme Inhibition Studies
The compound’s ability to inhibit AChE can be leveraged in enzyme inhibition studies to explore the structure-activity relationships and develop more effective enzyme inhibitors for various applications .
Drug Design and Development
The compound’s structure, which incorporates a thiazol-2-yl and an oxoindolin-2-one moiety, can serve as a scaffold for the design and development of new drugs with improved efficacy and reduced side effects for treating various diseases .
Molecular Docking Studies
Molecular docking assays can be performed with this compound to understand its interaction with target proteins, such as AChE. This information can be crucial for rational drug design and predicting the binding affinity of new drug candidates .
Pharmacological Research
The compound’s derivatives’ strong cytotoxicity against cancer cell lines opens avenues for pharmacological research to explore their mechanisms of action and potential therapeutic uses .
Orientations Futures
The future directions for research on these compounds could involve further development and testing of their bioactive properties. For example, some indolin-2-one derivatives have shown strong cytotoxicity against human cancer cell lines, suggesting potential for further development as anticancer agents .
Propriétés
IUPAC Name |
N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-11-8-13-4-2-3-5-15(13)21(11)16(22)9-14-10-24-18(19-14)20-17(23)12-6-7-12/h2-5,10-12H,6-9H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFXXKKFQJPLKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.